molecular formula C13H10ClN5O3S2 B2405430 5-(1-((5-Chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole CAS No. 1327315-98-9

5-(1-((5-Chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole

Cat. No.: B2405430
CAS No.: 1327315-98-9
M. Wt: 383.83
InChI Key: VLPCTQICSWUNBK-UHFFFAOYSA-N
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Description

5-(1-((5-Chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C13H10ClN5O3S2 and its molecular weight is 383.83. The purity is usually 95%.
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Scientific Research Applications

Potential Anticancer Properties

5-(1-((5-Chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole derivatives have shown promise as potential anticancer agents. A study identified a related compound, 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, as an apoptosis inducer in breast and colorectal cancer cell lines. This compound arrested cancer cells in the G(1) phase and induced apoptosis. Subsequent structure-activity relationship studies revealed that a substituted five-member ring at the 5-position is crucial for its activity (Zhang et al., 2005).

Antimicrobial Applications

Compounds with a similar structure, including azetidinone derivatives, have demonstrated significant antimicrobial properties. Studies on azetidin-2-one based phenyl sulfonyl pyrazoline derivatives and quinoline-oxadiazole-based azetidinone derivatives revealed notable antibacterial and antifungal activities (Shah et al., 2014), (Dodiya et al., 2012).

Antitubercular Activity

Research on azetidinones and their derivatives has also highlighted their potential in treating tuberculosis. For instance, certain sulfonyl derivatives with a thiazole base have shown effectiveness as antitubercular agents, indicating a potential avenue for treating tuberculosis with compounds related to this compound (Kumar et al., 2013).

Corrosion Inhibition

Research has also explored the use of related 1,3,4-oxadiazole derivatives as corrosion inhibitors. These compounds have shown efficacy in protecting mild steel in sulphuric acid, suggesting potential industrial applications for similar compounds (Ammal et al., 2018).

Properties

IUPAC Name

5-[1-(5-chlorothiophen-2-yl)sulfonylazetidin-3-yl]-3-pyrimidin-2-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN5O3S2/c14-9-2-3-10(23-9)24(20,21)19-6-8(7-19)13-17-12(18-22-13)11-15-4-1-5-16-11/h1-5,8H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLPCTQICSWUNBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=C(S2)Cl)C3=NC(=NO3)C4=NC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN5O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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